molecular formula C8H8N4O2S B4574692 5-Methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide

5-Methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide

Cat. No.: B4574692
M. Wt: 224.24 g/mol
InChI Key: JUILFOOJGAINCG-UHFFFAOYSA-N
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Description

5-Methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide is a compound that features a unique combination of isoxazole and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide typically involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with appropriate reagents to form the desired product. One common method includes the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with chloroacetyl chloride in the presence of a suitable solvent, followed by cyclization with thiourea under reflux conditions in methanol . This yields the intermediate N4-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine, which can then be further modified to obtain the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the isoxazole or thiadiazole rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-Methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrazine-2-carboxamide
  • N-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine

Uniqueness

5-Methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide is unique due to the presence of both isoxazole and thiadiazole rings in its structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, depending on the specific context .

Properties

IUPAC Name

5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2S/c1-4-3-6(12-14-4)7(13)9-8-11-10-5(2)15-8/h3H,1-2H3,(H,9,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUILFOOJGAINCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NN=C(S2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide
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5-Methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide
Reactant of Route 5
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5-Methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide

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